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Cat. No.: B1665484 Get Quote
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Introduction
Viniferol D is a complex stilbenoid, a resveratrol trimer, that has garnered interest within the

scientific community for its potential biological activities. As a member of the diverse family of

oligostilbenes found in various plant species, particularly in grapevines (Vitis vinifera), Viniferol
D represents a challenging and intriguing subject for natural product chemistry and drug

discovery. Its intricate, three-dimensional structure necessitates a comprehensive analytical

approach for unequivocal identification and characterization. This technical guide provides an

in-depth overview of the spectroscopic data for Viniferol D, focusing on Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS), to support research and development efforts.

Physicochemical and Mass Spectrometry Data
(+)-Viniferol D, a new stilbenetrimer, was first isolated from the stems of Vitis vinifera 'Kyohou'.

[1] Its molecular formula was determined to be C₄₂H₃₂O₉ by high-resolution fast atom

bombardment mass spectrometry (HR-FABMS).[1] The optical rotation, a key physical property

for this chiral molecule, was reported as [α]D +101.4° (c 0.27, MeOH).[1]

Mass spectrometry data is critical for confirming the molecular weight and elemental

composition of Viniferol D. The precursor ion observed in mass spectrometric analysis is a key

identifier for this compound.
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Parameter Value Source

Molecular Formula C₄₂H₃₂O₉ [1]

Molecular Weight 680.70 g/mol Calculated

Precursor Ion (m/z) 679.197 [1]

Ionization Mode Positive Ion Mode Inferred

Optical Rotation [α]D +101.4° (c 0.27, MeOH) [1]

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
The structural elucidation of Viniferol D heavily relies on one- and two-dimensional NMR

spectroscopy. The ¹H and ¹³C NMR spectra provide detailed information about the chemical

environment of each proton and carbon atom in the molecule, allowing for the determination of

its complex connectivity and stereochemistry. The following tables summarize the reported

NMR data for Viniferol D. The ¹³C NMR data for Viniferol D is noted to be very similar to that

of (+)-ampelopsin C.[1]

¹H NMR Spectral Data
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Proton
Chemical Shift
(δ) in acetone-
d₆ (ppm)

Coupling
Constant (J) in
Hz

Chemical Shift
(δ) in
methanol-d₄
(ppm)

Coupling
Constant (J) in
Hz

H-2a, 6a 7.23 (2H, d) 8.8 7.10 (2H, d) 8.8

H-3a, 5a
Not explicitly

reported

Not explicitly

reported
6.69 (2H, d) 8.8

H-2b, 6b
Not explicitly

reported

Not explicitly

reported
6.94 (2H, d) 8.8

H-3b, 5b
Not explicitly

reported

Not explicitly

reported
6.52 (2H, d) 8.8

H-2c, 6c
Not explicitly

reported

Not explicitly

reported
6.69 (2H, d) 8.8

H-3c, 5c
Not explicitly

reported

Not explicitly

reported
6.54 (2H, d) 8.8

Aromatic (m-

coupled)

Not explicitly

reported

Not explicitly

reported
6.25 (1H, d) 2.2

Aromatic (m-

coupled)

Not explicitly

reported

Not explicitly

reported
6.41 (1H, d) 2.2

Aromatic (AX₂)
Not explicitly

reported

Not explicitly

reported
6.30 (2H, d) 2.2

Aromatic (AX₂)
Not explicitly

reported

Not explicitly

reported
6.11 (1H, t) 2.2

Aromatic (s)
Not explicitly

reported

Not explicitly

reported
5.99 (1H, s) -

H-7a
Not explicitly

reported

Not explicitly

reported
6.02 (1H, d) 2.9

H-8a 4.27 (1H, d) 2.9 4.27 (1H, d) 2.9
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H-7b
Not explicitly

reported

Not explicitly

reported
5.12 (1H, br s) -

H-8b
Not explicitly

reported

Not explicitly

reported
4.18 (1H, d) 11.7

H-8c
Not explicitly

reported

Not explicitly

reported
2.87 (1H, dd) 11.7, 9.9

H-7c
Not explicitly

reported

Not explicitly

reported
4.30 (1H, d) 9.9

Note: The complete assignment of all protons was not available in the searched resources. The

data is compiled from snippets of the original publication by Takaya et al. (2003).[1]

¹³C NMR Spectral Data
The complete ¹³C NMR data table for Viniferol D was not explicitly available in the searched

resources. The original publication states that the ¹³C NMR data of Viniferol D are "certainly

very close to those of (+)-ampelopsin C".[1] For reference and comparative purposes,

researchers should consult publications detailing the spectroscopic data of (+)-ampelopsin C

and other related stilbene trimers.

Experimental Protocols
Isolation and Purification of (+)-Viniferol D
The isolation of (+)-Viniferol D from the stems of Vitis vinifera 'Kyohou' involves a multi-step

extraction and chromatographic purification process.[1]

Extraction: The plant material is first extracted with methanol (MeOH).

Solvent Partitioning: The resulting extract is then partitioned with ethyl acetate (EtOAc) to

separate compounds based on their polarity.

Chromatography: The EtOAc soluble fraction is subjected to a series of chromatographic

techniques for further purification.

Silica Gel Chromatography: Initial fractionation is performed on a silica gel column.
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Reversed-Phase Chromatography: Further separation is achieved using reversed-phase

silica gel (C-8).

Size-Exclusion Chromatography: Sephadex LH-20 column chromatography is used to

separate molecules based on their size.

Preparative Thin-Layer Chromatography (TLC): The final purification step involves

preparative TLC to yield pure (+)-Viniferol D.[1]

Spectroscopic Analysis
The structural elucidation of the purified compound is performed using standard spectroscopic

methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a high-field NMR spectrometer. The solvent used for analysis is typically deuterated

methanol (methanol-d₄) or deuterated acetone (acetone-d₆).[1] Two-dimensional NMR

experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity of

protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry, specifically Fast Atom

Bombardment (FAB-MS), is used to determine the exact mass and molecular formula of the

compound.[1]

Optical Rotation: The specific rotation is measured using a polarimeter to determine the

chiroptical properties of the molecule.[1]

Mandatory Visualization
The following diagram illustrates the general workflow for the isolation and structural

characterization of Viniferol D.
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Caption: Workflow for the isolation and characterization of Viniferol D.
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Since no specific signaling pathways for Viniferol D were identified in the search results, a

diagram for a signaling pathway is not included. The provided diagram focuses on the

experimental workflow as per the core requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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